molecular formula C15H21ClN6O B8575327 5-Pyrimidinol, 2-[4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]-1-piperazinyl]- CAS No. 159493-79-5

5-Pyrimidinol, 2-[4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]-1-piperazinyl]-

Cat. No. B8575327
M. Wt: 336.82 g/mol
InChI Key: OLZGFCCEHUGOFJ-UHFFFAOYSA-N
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Patent
US05444059

Procedure details

A mixture of 6.87 g (16.07 mmol) of 2-{4-[4-(4-chloropyrazol-1-yl)butyl ]-1-piperazinyl}-5-benzyloxypyrimidine and 0.63 g of 10% palladium on carbon in 160 ml of ethanol is stirred for 12 hours under a hydrogen atmosphere at room temperature (24° C.) and at a pressure of 2 atmospheres. After filtration, washing with ethanol and evaporation to dryness, the product is chromatographed on silica gel, yielding 2.65 g (49%) of 2-{4-[4-(4-chloropyrazol-1-yl ) butyl]-1-piperazinyl}-5-hydroxypyrimidine with a melting point of 131°-2° C.
Name
2-{4-[4-(4-chloropyrazol-1-yl)butyl ]-1-piperazinyl}-5-benzyloxypyrimidine
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][N:5]([CH2:7][CH2:8][CH2:9][CH2:10][N:11]2[CH2:16][CH2:15][N:14]([C:17]3[N:22]=[CH:21][C:20]([O:23]CC4C=CC=CC=4)=[CH:19][N:18]=3)[CH2:13][CH2:12]2)[CH:6]=1>[Pd].C(O)C>[Cl:1][C:2]1[CH:3]=[N:4][N:5]([CH2:7][CH2:8][CH2:9][CH2:10][N:11]2[CH2:12][CH2:13][N:14]([C:17]3[N:18]=[CH:19][C:20]([OH:23])=[CH:21][N:22]=3)[CH2:15][CH2:16]2)[CH:6]=1

Inputs

Step One
Name
2-{4-[4-(4-chloropyrazol-1-yl)butyl ]-1-piperazinyl}-5-benzyloxypyrimidine
Quantity
6.87 g
Type
reactant
Smiles
ClC=1C=NN(C1)CCCCN1CCN(CC1)C1=NC=C(C=N1)OCC1=CC=CC=C1
Name
Quantity
0.63 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
is stirred for 12 hours under a hydrogen atmosphere at room temperature (24° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with ethanol and evaporation to dryness
CUSTOM
Type
CUSTOM
Details
the product is chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C=NN(C1)CCCCN1CCN(CC1)C1=NC=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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